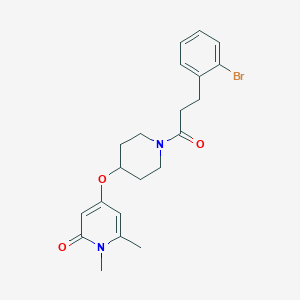![molecular formula C25H28N4O4 B2981656 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251628-21-3](/img/structure/B2981656.png)
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound, belonging to the class of pyrido[4,3-d]pyrimidin derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide involves several key steps. Typically, the process begins with the preparation of the pyrido[4,3-d]pyrimidin scaffold. This is followed by the introduction of the benzyl and acetamide groups through selective alkylation and acylation reactions. These reactions generally require controlled temperatures, appropriate solvents such as dichloromethane or ethanol, and catalysts like palladium or base agents such as sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound often involves optimized versions of the laboratory synthesis techniques. The scalability involves using continuous flow reactors to maintain reaction conditions and improve yields. Efforts are made to ensure minimal impurities, which includes extensive purification stages like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing agents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Undergoing nucleophilic or electrophilic substitution reactions, often with halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: : Performed in polar solvents under mild heating.
Reduction: : Conducted in anhydrous conditions to prevent side reactions.
Substitution: : Generally occurs at room temperature with a suitable catalyst or under UV light.
Major Products: These reactions result in various derivatives depending on the target functional group, such as hydroxylated, alkylated, or aminated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor or intermediate in the synthesis of other complex molecules, particularly in medicinal chemistry for developing new pharmaceuticals.
Biology: In biological studies, this compound is explored for its potential as an inhibitor of specific enzymes or as a probe in biochemical assays.
Medicine: Research is ongoing to evaluate its therapeutic potential, particularly as an anti-cancer agent due to its ability to interact with cellular targets involved in cell proliferation and survival.
Industry: In industrial applications, it is used in the synthesis of fine chemicals and specialty materials, often serving as a building block for more complex organic compounds.
Wirkmechanismus
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or cellular pathways. It can inhibit or activate these targets through binding to active sites or modulating signal transduction pathways. The exact mechanism can vary based on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrido[4,3-d]pyrimidin derivatives, 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide stands out due to its unique substitution pattern, which grants it distinct chemical properties and biological activities. Similar compounds include derivatives like:
6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3-amine
2-(4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide
6-benzyl-2-methyl-4-oxo-pyrido[4,3-d]pyrimidin-3(4H)-yl acetate
Each of these compounds shares a similar core structure but differs in their functional groups, influencing their reactivity and application potential.
So, intrigued by the depth of one of these sections?
Eigenschaften
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-26-21-11-12-28(14-18-7-5-4-6-8-18)15-20(21)25(31)29(17)16-24(30)27-19-9-10-22(32-2)23(13-19)33-3/h4-10,13H,11-12,14-16H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFANQXYGQHHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2981578.png)




![N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2981587.png)






